![molecular formula C8H11N5OS B14378113 3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide CAS No. 89645-60-3](/img/structure/B14378113.png)
3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide is a chemical compound that features an imidazole ring, a sulfanyl group, and an azide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a suitable leaving group on the imidazole ring.
Azide Formation: The final step involves converting a suitable precursor, such as a halide or a tosylate, to the azide using sodium azide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide can undergo various chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry with alkynes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, copper(I) catalysts for click chemistry.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Triazoles.
Wissenschaftliche Forschungsanwendungen
3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide depends on the specific application and the target molecule. Generally, the azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The imidazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cimetidine: Contains an imidazole ring and a sulfanyl group but lacks the azide functionality.
Histamine: Contains an imidazole ring but lacks both the sulfanyl and azide groups.
Metronidazole: Contains an imidazole ring but has different substituents.
Uniqueness
3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
89645-60-3 |
|---|---|
Molekularformel |
C8H11N5OS |
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
3-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]propanoyl azide |
InChI |
InChI=1S/C8H11N5OS/c1-6-7(11-5-10-6)4-15-3-2-8(14)12-13-9/h5H,2-4H2,1H3,(H,10,11) |
InChI-Schlüssel |
NPJWHPCYFORDAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1)CSCCC(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14378031.png)
![4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol](/img/structure/B14378037.png)
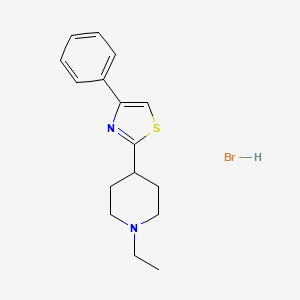
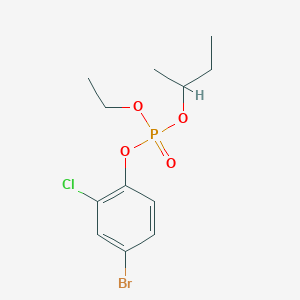
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate](/img/structure/B14378070.png)
![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)


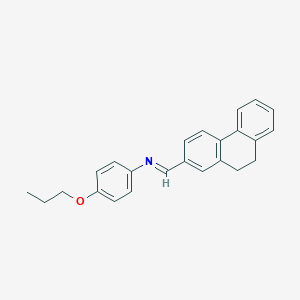
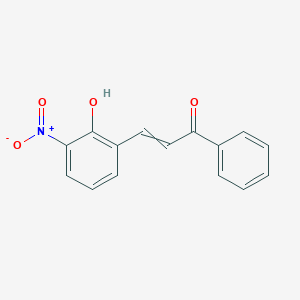
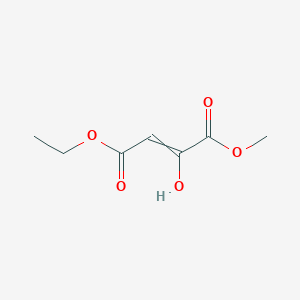
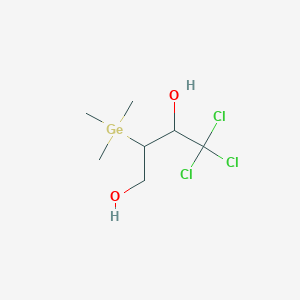
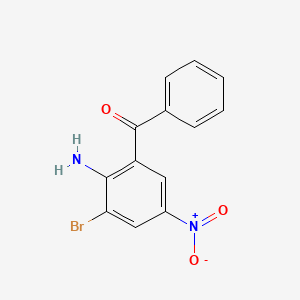
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
